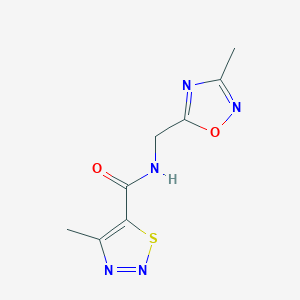![molecular formula C18H24FNO2 B2673021 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one CAS No. 2034386-75-7](/img/structure/B2673021.png)
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyrrolidine ring and a 4-fluoro-3-methylphenyl group attached to the propanone backbone. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable leaving group to form the cyclopropylmethoxy intermediate.
Attachment of the 4-Fluoro-3-Methylphenyl Group: This step involves the use of a Suzuki-Miyaura coupling reaction, where the 4-fluoro-3-methylphenylboronic acid is coupled with the pyrrolidine intermediate in the presence of a palladium catalyst.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products .
Aplicaciones Científicas De Investigación
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one can be compared with other pyrrolidine derivatives, such as:
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one: Similar in structure but with different substituents on the phenyl ring.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: A compound with a longer carbon chain and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties .
Propiedades
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-(4-fluoro-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO2/c1-13-10-14(4-6-17(13)19)5-7-18(21)20-9-8-16(11-20)22-12-15-2-3-15/h4,6,10,15-16H,2-3,5,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPRGIZVQKLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)OCC3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2672941.png)





![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2672952.png)


![Bicyclo[3.2.2]nonane-1,5-diamine;dihydrochloride](/img/structure/B2672957.png)
![3-Phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B2672958.png)
![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)

